molecular formula C17H16FNO B6241790 1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane CAS No. 2377035-81-7

1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B6241790
CAS No.: 2377035-81-7
M. Wt: 269.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with a fluorine atom, a naphthalene-2-carbonyl group, and an azabicyclo[221]heptane core

Preparation Methods

The synthesis of 1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile to form the bicyclic structure. The reaction conditions often involve the use of a chiral Lewis acid catalyst to achieve high enantioselectivity . The naphthalene-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid .

Chemical Reactions Analysis

1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Scientific Research Applications

1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The fluorine atom and the naphthalene-2-carbonyl group play crucial roles in binding to receptors or enzymes, leading to modulation of their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane can be compared with other bicyclic compounds such as camphor, α-santalol, and β-santalol. These compounds share the bicyclic core but differ in their functional groups and overall structure. The presence of the fluorine atom and the naphthalene-2-carbonyl group in this compound makes it unique, providing distinct chemical and biological properties .

Properties

CAS No.

2377035-81-7

Molecular Formula

C17H16FNO

Molecular Weight

269.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.